3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides has been reported .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) . The exact structure would depend on the specific substituents on the thiazole and indole rings.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Thiazole derivatives have been reported to undergo a variety of chemical reactions, and they are used as intermediates in the synthesis of various drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and other physical properties can be determined using standard laboratory techniques.Scientific Research Applications
Cycloaddition Reactions
The compound is involved in cycloaddition reactions, where it acts as a thiocarbonyl ylide with electron-deficient alkenes and azomethine ylide with electron-deficient alkynes. This reactivity is attributed to its unique structural framework, allowing for versatile synthetic applications (Sutcliffe et al., 2000).
Antitumor Activity
Derivatives of this compound have shown promising antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These derivatives act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cells (Carbone et al., 2013).
Synthesis of Spiro Compounds
The compound is utilized in the synthesis of spiro compounds, such as spiro[indoline-3,7′-thiazolo[3,2-a]pyridines] and spiro[benzo[4,5]thiazolo[3,2-a]pyridine-3,3′-indolines]. These compounds are synthesized through a three-component reaction involving thiazole, demonstrating the compound's role in creating complex heterocyclic structures (Yang et al., 2015).
HIV-1 Reverse Transcriptase Inhibition
Isatin thiazoline hybrids, including derivatives of the target compound, have been studied as dual inhibitors of HIV-1 reverse transcriptase. These studies explore the influence of substituents on the thiazole ring and isatin nucleus on the compound's ability to inhibit both DNA polymerase and ribonuclease H functions of the reverse transcriptase enzyme (Meleddu et al., 2016).
Antagonistic Properties
Compounds related to the target molecule have been identified as antagonists of platelet-activating factor (PAF), showing potential in treating PAF-related disorders such as asthma and acute inflammation. This highlights the compound's relevance in developing therapeutic agents for inflammatory conditions (Summers & Albert, 1987).
Antimicrobial Activity
Derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the compound's potential in contributing to the development of new antimicrobial agents. This includes studies on spiro[indole-3,5′-[1,3]thiazolo[4,5‐c]isoxazol]-2(1H)-ones and their activity against various microbial strains (Thadhaney et al., 2010).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The presence of a thiazole ring in a compound can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The presence of a thiazole ring in a compound can influence its stability and reactivity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3E)-3-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-15-13(12-5-1-2-6-14(12)18-15)10-11-4-3-8-19(11)16-17-7-9-21-16/h1-10H,(H,18,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSHDYNDZGDRA-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=NC=CS4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=NC=CS4)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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